molecular formula C12H12N2 B1336406 4,5'-Dimethyl-[2,2']bipyridinyl CAS No. 282541-27-9

4,5'-Dimethyl-[2,2']bipyridinyl

Cat. No. B1336406
M. Wt: 184.24 g/mol
InChI Key: LKEVBJQKGSHJHZ-UHFFFAOYSA-N
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Description

The compound 4,5'-Dimethyl-[2,2']bipyridinyl, while not directly mentioned in the provided papers, is closely related to the dimethyl bipyridine derivatives that have been extensively studied. These derivatives include 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridyls, which have been synthesized and characterized in various research contexts, including their complexation with metals, phase transitions, and vibrational properties [9

Scientific Research Applications

Coordination Chemistry and Analytical Applications

  • Field : Coordination Chemistry
  • Application : 2,2’-Bipyridine is one of the most commonly used and easily identified ligands in coordination chemistry . Coordination compounds incorporating 2,2’-Bipyridine have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .
  • Methods : The coordination chemistry and analytical applications are described and placed in the context of the increasingly sophisticated methods of characterization which became available to the chemist in this time period .
  • Results : Many of the “simple” complexes of 2,2’-Bipyridine reported in the early literature have been subsequently shown to have more complex structures .

OLED Devices

  • Field : Organometallic Chemistry
  • Application : A series of bis-cyclometalated Ir(III) complexes bearing two chromophoric N C cyclometalated ligands derived from 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine and a third nonchromophoric ligand has been synthesized . These complexes have potential applications in OLED (Organic Light Emitting Diode) devices .
  • Methods : The synthesis involved a palladium-catalyzed cross-coupling reaction between 2-chloro-4-methylpyridine and 3,5-bis(trifluoromethyl)phenylboronic acid .
  • Results : OLED devices were fabricated from several Ir complexes and preliminary results are discussed .

Atmospheric Oxygen Influence

  • Field : Inorganic Chemistry
  • Application : The one-pot synthesis of the Cu (II) complex with hard to access symmetric bis-azoligand is carried out by the reaction of 4,5-dimethyl-1,2-phenylenediamine (Dmpda) with the [Cu 2 (Piv) 4 (HPiv) 2] complex (Piv is the pivalate anion) in the presence of atmospheric oxygen .
  • Methods : The synthesis is carried out by the reaction of 4,5-dimethyl-1,2-phenylenediamine (Dmpda) with the [Cu 2 (Piv) 4 (HPiv) 2] complex in the presence of atmospheric oxygen .
  • Results : The result of this reaction is the synthesis of the Cu (II) complex with hard to access symmetric bis-azoligand .

Greener Oxidation of Alcohols

  • Field : Organic Chemistry
  • Application : 4,4’-Dimethoxy-2,2’-bipyridine may be used as a ligand in the preparation of transition metal complexes . It is used as a ligand for greener oxidation of alcohols under aerobic conditions .
  • Methods : The synthesis involves the reaction of 4,4’-Dimethoxy-2,2’-bipyridine with a suitable transition metal to form the complex .
  • Results : The resulting complex can be used for the oxidation of alcohols under aerobic conditions .

Precursor to Paraquat

  • Field : Industrial Chemistry
  • Application : 4,4’-Bipyridine is mainly used as a precursor to the N,N’-dimethyl-4,4’-bipyridinium dication commonly known as paraquat . This species is redox active, and its toxicity arises from its ability to interrupt biological electron transfer processes .
  • Methods : The synthesis involves the reaction of 4,4’-Bipyridine with a suitable alkylating agent to form paraquat .
  • Results : The resulting paraquat is a widely used herbicide .

Solid Form Landscape of Bipyridines

  • Field : Crystallography
  • Application : Two bipyridine isomers (2,2′- and 4,4′-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction . This study expands the solid form landscape of bipyridines .
  • Methods : The study involved solid form screening and crystal structure prediction of two bipyridine isomers .
  • Results : Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4′-isomer .

properties

IUPAC Name

4-methyl-2-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-6-13-12(7-9)11-4-3-10(2)8-14-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEVBJQKGSHJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5'-Dimethyl-[2,2']bipyridinyl

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